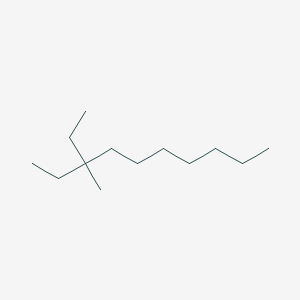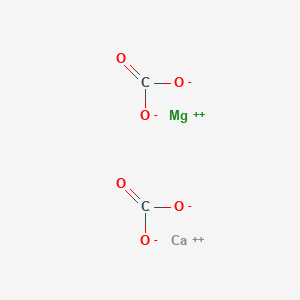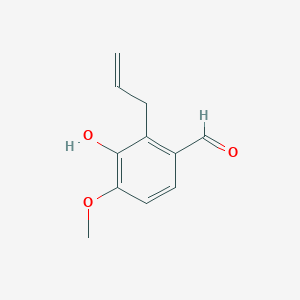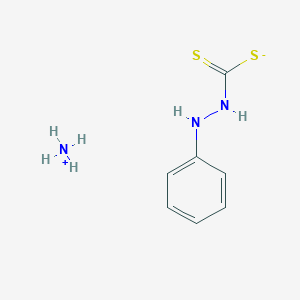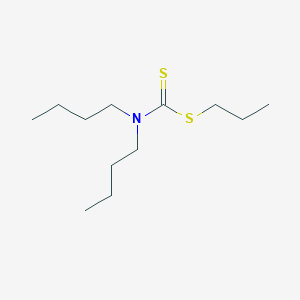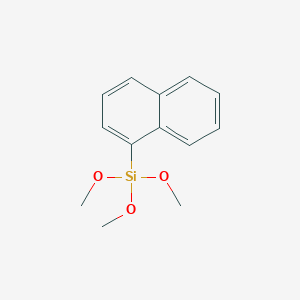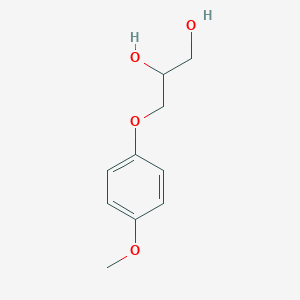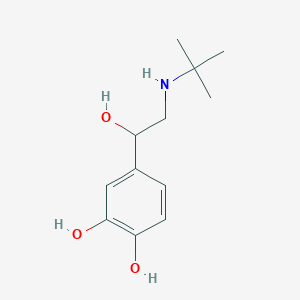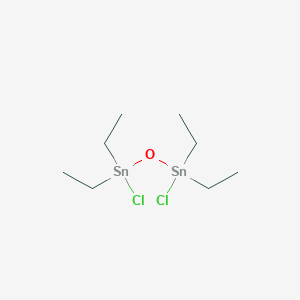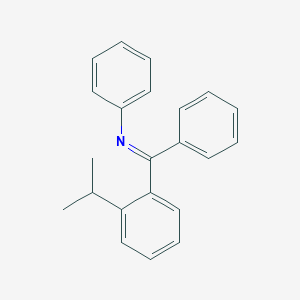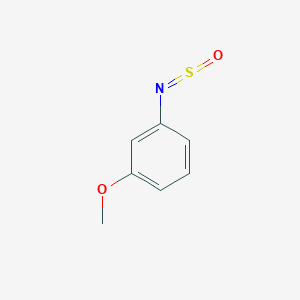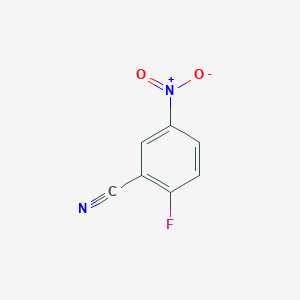
2-氟-5-硝基苯甲腈
描述
2-Fluoro-5-nitrobenzonitrile is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .
Synthesis Analysis
2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration . It may be used in the preparation of 2-fluoro-5-aminobenzonitrile, ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, and 1-methyl-5-nitro-1H-indazol-3-ylamine .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-nitrobenzonitrile is C7H3FN2O2 . Its average mass is 166.109 Da and its monoisotopic mass is 166.017853 Da . The IUPAC name for this compound is 2-fluoro-5-nitrobenzonitrile .Chemical Reactions Analysis
2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Physical And Chemical Properties Analysis
2-Fluoro-5-nitrobenzonitrile has a melting point of 76-80 °C . It is a white to off-white powder . The compound has a topological polar surface area of 69.6 Ų .科学研究应用
C7H3FN2O2\text{C}_7\text{H}_3\text{FN}_2\text{O}_2C7H3FN2O2
, features a benzene ring substituted with fluorine, a nitrile group, and a nitro group. Its unique combination of functional groups makes it an intriguing scaffold for various applications. Below, I’ve detailed six distinct fields where this compound finds relevance:Medicinal Chemistry and Drug Development
2-Fluoro-5-nitrobenzonitrile serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers have utilized it to create novel drug candidates with potential therapeutic effects. For instance, it has been employed in the preparation of:
- Razaxaban : A highly potent, selective, and orally bioavailable factor Xa inhibitor . Factor Xa inhibitors play a crucial role in anticoagulant therapy.
安全和危害
作用机制
Target of Action
2-Fluoro-5-nitrobenzonitrile is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups It’s known that each substituent has different reactivities, making it an ideal scaffold for molecular design .
Mode of Action
It’s known that the compound’s triple-substituted structure allows for different reactivities, which means it can interact with its targets in various ways .
Biochemical Pathways
It’s known that the compound can be used to synthesize anti-tumor benzothiophene derivatives, suggesting it may affect pathways related to cell proliferation .
Result of Action
It’s known that the compound can be used to synthesize anti-tumor benzothiophene derivatives , suggesting it may have anti-proliferative effects.
Action Environment
It’s known that the compound’s triple-substituted structure allows for different reactivities, suggesting that its action may be influenced by the chemical environment .
属性
IUPAC Name |
2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACBMHBZVYOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334011 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrobenzonitrile | |
CAS RN |
17417-09-3 | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-fluoro-5-nitrobenzonitrile considered an analogue of 1-fluoro-2,4-dinitrobenzene? What implications does this have on its reactivity?
A1: 2-Fluoro-5-nitrobenzonitrile is considered an analogue of 1-fluoro-2,4-dinitrobenzene because the 2-nitro group in the latter is replaced by a cyano group in the former []. Both compounds share a similar structure with a fluorine atom and a nitro group on a benzene ring. This structural similarity suggests that 2-fluoro-5-nitrobenzonitrile might exhibit reactivity comparable to 1-fluoro-2,4-dinitrobenzene in reactions involving nucleophilic aromatic substitution. The presence of the electron-withdrawing cyano and nitro groups activates the ring towards nucleophilic attack.
Q2: How does the chemical structure of 2-fluoro-5-nitrobenzonitrile provide insights into the conformation of its derivatives?
A2: Analysis of proton magnetic resonance (PMR) spectra of N-(2-cyano-4-nitrophenyl) derivatives, synthesized by reacting 2-fluoro-5-nitrobenzonitrile with various amines and other nitrogen-containing compounds, provides valuable information about their conformation []. By comparing these spectra with those of corresponding N-(2,4-dinitrophenyl) derivatives, researchers found evidence to suggest that the ortho nitro group in the latter derivatives is rotated out of the plane of the aromatic nucleus []. This suggests that the steric hindrance caused by the nitro group in the ortho position influences the molecule's preferred conformation.
Q3: Does the tautomeric form of a catalyst influence its effectiveness in reactions involving 2-fluoro-5-nitrobenzonitrile?
A3: Research indicates that both lactam and lactim tautomers can effectively catalyze reactions involving 2-fluoro-5-nitrobenzonitrile []. This conclusion stems from a study investigating the catalytic activity of 3-ethylaminocarbonyl-2(1H)-pyridone (primarily in lactam form) and 3-ethoxycarbonyl-2(1H)-pyridone (existing in both lactim and lactam forms) in the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5-nitrobenzonitrile []. Despite their distinct tautomeric preferences, both compounds displayed comparable catalytic efficiencies, implying that the specific tautomeric form might not be the determining factor for catalytic activity in this specific reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

